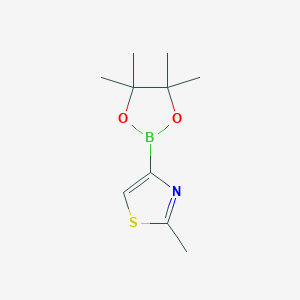
2,8-dichloro-7H-purine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-dichloro-7H-purine hydrochloride is a chemical compound used for pharmaceutical testing . It is a derivative of purine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 2,8-dichloro-7H-purine hydrochloride involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide . This synthesis route on a polystyrene support begins with 2,6-dichloro purine .Molecular Structure Analysis
The molecular formula of 2,8-dichloro-7H-purine hydrochloride is C5H2Cl2N4 . The molecular weight is approximately 189.002 Da .Physical And Chemical Properties Analysis
2,8-dichloro-7H-purine hydrochloride is soluble in water . The melting point ranges from 184.0°C to 186.0°C . It appears as a white to yellow crystalline powder .Wirkmechanismus
Safety and Hazards
2,8-dichloro-7H-purine hydrochloride is harmful if swallowed. It causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. In case of swallowing, it is recommended to call a POISON CENTER or doctor/physician immediately .
Zukünftige Richtungen
As for future directions, 2,8-dichloro-7H-purine hydrochloride could be further explored for its potential pharmacological effects. Given its purine derivative nature, it might have potential applications in the development of new drugs with antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,8-dichloro-7H-purine hydrochloride involves the chlorination of 7H-purine followed by the selective chlorination of the resulting product at the 2-position. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "7H-purine", "Chlorine gas", "Hydrochloric acid" ], "Reaction": [ "7H-purine is dissolved in a mixture of concentrated sulfuric acid and nitric acid to form a nitrated intermediate.", "The nitrated intermediate is then treated with hydrochloric acid to form 7H-purine hydrochloride.", "Chlorine gas is bubbled through a solution of 7H-purine hydrochloride in acetic acid to form 2,8-dichloro-7H-purine.", "The resulting product is then treated with a mixture of acetic acid and hydrochloric acid to form 2,8-dichloro-7H-purine hydrochloride." ] } | |
CAS-Nummer |
2411284-39-2 |
Produktname |
2,8-dichloro-7H-purine hydrochloride |
Molekularformel |
C5H3Cl3N4 |
Molekulargewicht |
225.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



